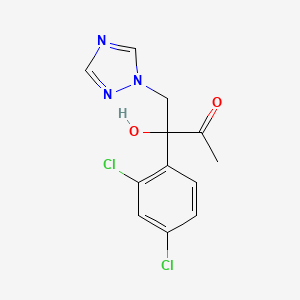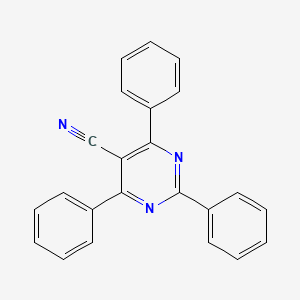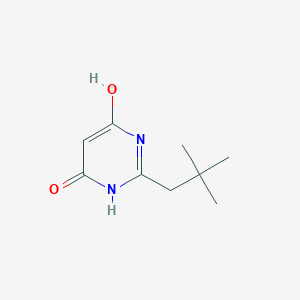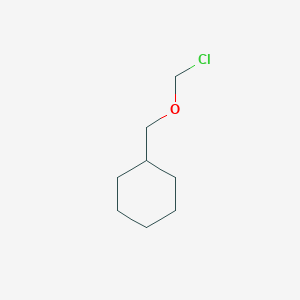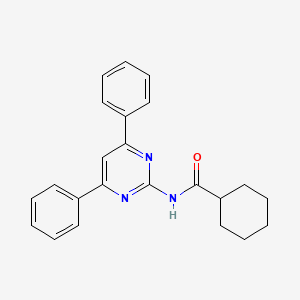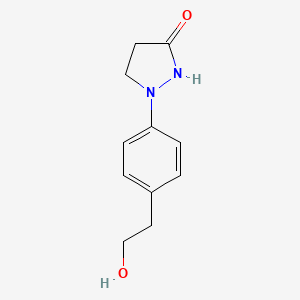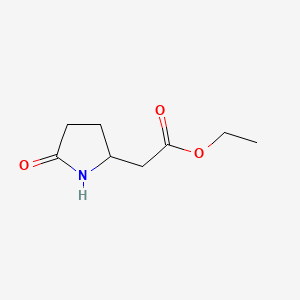
3-(Hydroxymethyl)piperidine-1-ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-(hydroxymethyl)piperidin-1-yl)ethanol is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their presence in various drugs and natural products .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(hydroxymethyl)piperidin-1-yl)ethanol typically involves the functionalization of piperidine derivatives. One common method is the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . Another approach involves the enantioselective reduction of substituted indenopyridines .
Industrial Production Methods
Industrial production methods for piperidine derivatives often focus on cost-effective and scalable processes. These methods may include multicomponent reactions, cycloaddition, and annulation techniques to produce the desired piperidine derivatives .
Análisis De Reacciones Químicas
Types of Reactions
2-(3-(hydroxymethyl)piperidin-1-yl)ethanol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Aplicaciones Científicas De Investigación
2-(3-(hydroxymethyl)piperidin-1-yl)ethanol has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of 2-(3-(hydroxymethyl)piperidin-1-yl)ethanol involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the specific application. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(hydroxymethyl)piperidine
- 3-(hydroxymethyl)piperidine
- 4-(hydroxymethyl)piperidine
Uniqueness
2-(3-(hydroxymethyl)piperidin-1-yl)ethanol is unique due to its specific functional groups and structural configuration. This uniqueness can lead to distinct chemical and biological properties compared to other similar compounds .
Propiedades
Número CAS |
94231-64-8 |
|---|---|
Fórmula molecular |
C8H17NO2 |
Peso molecular |
159.23 g/mol |
Nombre IUPAC |
2-[3-(hydroxymethyl)piperidin-1-yl]ethanol |
InChI |
InChI=1S/C8H17NO2/c10-5-4-9-3-1-2-8(6-9)7-11/h8,10-11H,1-7H2 |
Clave InChI |
VFSVQEBUBVGABB-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CN(C1)CCO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


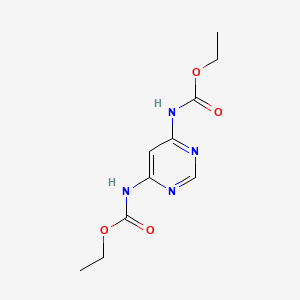

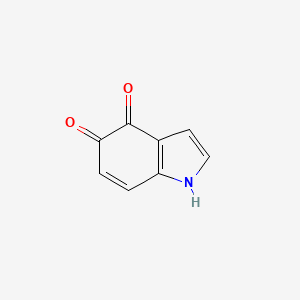
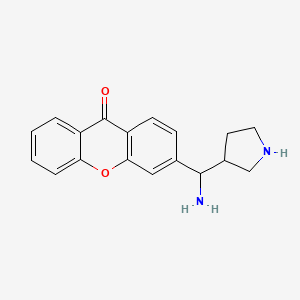

![5-Fluoro-3-methyl-3-phenyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12918865.png)
